Sodium4-chloro-3-methylbenzoate
Description
Sodium 4-chloro-3-methylbenzoate (IUPAC name: sodium; 4-chloro-3-methylbenzoate) is a sodium salt of the carboxylic acid derivative 4-chloro-3-methylbenzoic acid. Its molecular formula is C₈H₆ClNaO₂, with a molecular weight of 192.57 g/mol . This compound is structurally characterized by a benzoate backbone substituted with a chlorine atom at the para position (C4) and a methyl group at the meta position (C3). It is commonly utilized in pharmaceutical and specialty chemical synthesis due to its reactivity and stability under standard conditions .
Properties
CAS No. |
1431868-21-1 |
|---|---|
Molecular Formula |
C8H6ClNaO2 |
Molecular Weight |
192.57 g/mol |
IUPAC Name |
sodium;4-chloro-3-methylbenzoate |
InChI |
InChI=1S/C8H7ClO2.Na/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
ZWGVPZAIZPUICI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Positional Variations of Substituents
Sodium 4-chloro-3-methylbenzoate has several structural isomers that differ in the positions of the chlorine and methyl groups. Key examples include:
Key Findings :
- Solubility : The para-substituted chlorine in Sodium 4-chloro-3-methylbenzoate enhances polarity compared to ortho-substituted analogs, improving aqueous solubility .
- Biodegradability : Pseudomonas sp. WR912 degrades 4-chlorobenzoates slower (doubling time: 3.3 h) than 3-chlorobenzoates (2.6 h), suggesting positional chlorine affects microbial metabolism .
Halogen-Substituted Variants: Chloro vs. Fluoro Derivatives
Replacing chlorine with fluorine alters physicochemical properties significantly:
Key Findings :
Ester vs. Sodium Salt Forms
The methyl ester precursor, Methyl 4-chloro-3-methylbenzoate (C₉H₉ClO₂, MW: 184.62 g/mol, CAS: 91367-05-4), differs from the sodium salt in synthesis and applications:
Key Findings :
- The sodium salt’s ionic nature enhances bioavailability in drug formulations, while the ester form is preferred for cross-coupling reactions in organic synthesis .
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